![molecular formula C16H10FN5O4S B2706283 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide CAS No. 1173270-53-5](/img/structure/B2706283.png)

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

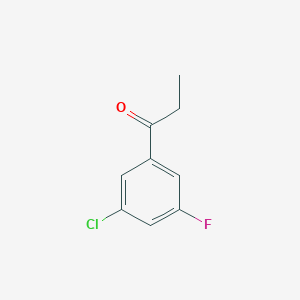

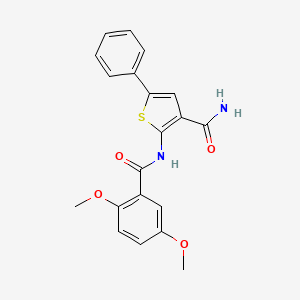

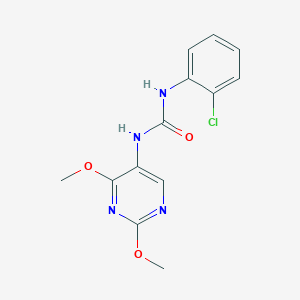

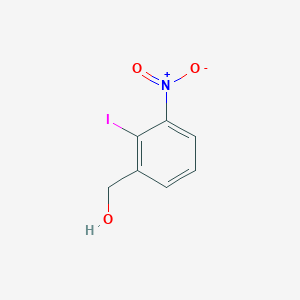

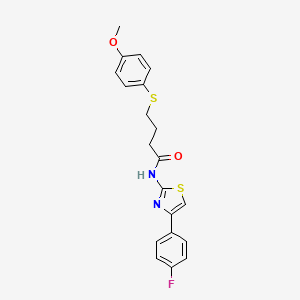

The compound contains several functional groups including a fluorobenzo[d]thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 5-nitrofuran-2-carboxamide group . These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties and activities.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in its structure . For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack.Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure . For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity.Applications De Recherche Scientifique

Solid-Phase Synthesis Methods

The synthesis of complex molecules like N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide can benefit from solid-phase synthesis methods. For instance, the preparation of 3,4,5-substituted 1,5-benzodiazepin-2-ones via solid-phase synthesis, utilizing 4-fluoro-3-nitrobenzoic acid and various aromatic substitution methods, showcases the efficiency and versatility of these techniques. Such methods could be adapted for the synthesis of this compound, highlighting the importance of solid-phase synthesis in the development of novel compounds for scientific research (Lee, Gauthier, & Rivero, 1999).

Development of Radiolabeled Compounds

Radiolabeling of compounds, such as the development of fluorine-18-labeled 5-HT1A antagonists, underscores the significance of incorporating fluorine atoms into bioactive molecules. This process enables the tracking and imaging of these compounds within biological systems, facilitating their evaluation as potential therapeutic agents. Similar strategies could be applied to this compound, to assess its distribution, metabolism, and potential efficacy in vivo (Lang et al., 1999).

Inhibition of Nitric Oxide Synthase

Research on heterocyclic compounds, such as pyrazoline and thiadiazoline derivatives, has demonstrated significant inhibitory activities against nitric oxide synthase (NOS), indicating potential therapeutic applications in conditions associated with excessive nitric oxide production. Given the structural similarity and potential for bioactivity modulation through heterocyclic frameworks, this compound may also exhibit similar biological activities, warranting further investigation into its effects on NOS isoforms (Arias et al., 2018).

Synthesis of Fluorobenzothiazole Derivatives

The synthesis and evaluation of fluorobenzothiazole derivatives for their antidiabetic properties highlight the potential of such compounds in medicinal chemistry. Given its structural components, this compound could be explored for similar therapeutic applications, especially considering the increasing interest in fluorinated compounds for enhanced bioavailability and stability (S. T. & Chaubey, 2022).

Antibacterial Activity of Benzothiazole Derivatives

The design, synthesis, and evaluation of benzothiazole derivatives as antitumor agents provide a foundation for exploring similar compounds, like this compound, for their potential antitumor activities. The successful application of such derivatives against tumorigenic cell lines suggests a promising avenue for the development of new therapeutic agents based on the benzothiazole scaffold (Yoshida et al., 2005).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been associated with anti-tubercular activity . They may interact with the target organism, leading to inhibition of its growth .

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting they may affect pathways related to the growth and survival of Mycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting they may inhibit the growth of Mycobacterium tuberculosis .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN5O4S/c1-8-7-12(18-15(23)10-5-6-13(26-10)22(24)25)21(20-8)16-19-14-9(17)3-2-4-11(14)27-16/h2-7H,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTROCGMJCNDGAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2706203.png)

![5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2706204.png)

![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one](/img/structure/B2706206.png)

![4-[2-[(4-Methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzaldehyde](/img/structure/B2706208.png)

![Ethyl 1-(2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2706211.png)